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Compound of Interest

Compound Name: 3-Oxocyclohexanecarbonitrile

Cat. No.: B186147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
Oxocyclohexanecarbonitrile (also known as 3-cyanocyclohexanone), a versatile building

block in organic synthesis. Due to the limited availability of published experimental spectra for

this specific compound, this guide combines theoretical predictions, data from analogous

structures, and established spectroscopic principles to offer a detailed analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Physicochemical Properties
Property Value Source

Molecular Formula C₇H₉NO --INVALID-LINK--

Molecular Weight 123.15 g/mol --INVALID-LINK--

CAS Number 17983-30-1 --INVALID-LINK--

Appearance
Colorless to light yellow liquid

(predicted)
--INVALID-LINK--

Boiling Point 270.8±33.0 °C (predicted) --INVALID-LINK--

Density 1.05±0.1 g/cm³ (predicted) --INVALID-LINK--
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Predicted Spectral Data
The following tables summarize the predicted spectral data for 3-Oxocyclohexanecarbonitrile
based on its chemical structure and known spectral correlations for similar functional groups

and molecular frameworks.

¹H NMR (Proton NMR) Spectral Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 2.8 - 3.2 Multiplet 1H
H-3 (methine proton α

to the nitrile group)

~ 2.2 - 2.6 Multiplet 4H

H-2, H-4 (methylene

protons α to the

carbonyl and adjacent

to the methine)

~ 1.8 - 2.2 Multiplet 4H
H-5, H-6 (methylene

protons)

Note: The exact chemical shifts and coupling constants will be highly dependent on the

conformational equilibrium of the cyclohexanone ring (chair conformations) and the

axial/equatorial position of the nitrile group.

¹³C NMR (Carbon NMR) Spectral Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
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Chemical Shift (δ, ppm) Assignment

~ 208 - 212 C=O (ketone carbonyl carbon)

~ 118 - 122 C≡N (nitrile carbon)

~ 40 - 45 C-2, C-6 (carbons α to the carbonyl)

~ 30 - 35 C-3 (methine carbon bearing the nitrile)

~ 25 - 30 C-4, C-5 (remaining ring carbons)

Note: The chemical shift of the nitrile carbon can vary depending on its axial or equatorial

orientation on the cyclohexane ring.

IR (Infrared) Spectral Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~ 2950 - 2850 Medium-Strong C-H stretching (aliphatic)

~ 2250 - 2230 Strong, Sharp C≡N stretching (nitrile)[1]

~ 1725 - 1705 Strong, Sharp C=O stretching (ketone)

~ 1465 - 1445 Medium CH₂ bending (scissoring)

Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electron Ionization (EI)
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m/z Relative Intensity Assignment

123 Moderate [M]⁺ (Molecular ion)

95 Moderate-Strong [M - CO]⁺

81 Moderate [M - C₂H₂O]⁺

67 Moderate [M - C₃H₄O]⁺

54 Strong
[C₄H₆]⁺ (from retro-Diels-Alder

type fragmentation)

41 Moderate [C₃H₅]⁺ or [CH₂CN]⁺

Note: The fragmentation pattern is predicted based on the typical behavior of cyclic ketones

and nitriles. The molecular ion is expected to be observable. Common fragmentation pathways

include the loss of carbon monoxide (CO) and cleavage of the cyclohexane ring.

Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectral

data. The following are generalized procedures that can be adapted for the analysis of 3-
Oxocyclohexanecarbonitrile.

Synthesis of 3-Oxocyclohexanecarbonitrile
A common synthesis method involves the conjugate addition of a cyanide source to

cyclohexenone. A published procedure is as follows:

Reaction Setup: A flask is charged with 2-cyclohexen-1-one and heated.

Catalyst Addition: A catalytic amount of a base, such as sodium methoxide, is added.

Cyanide Addition: A solution of hydrogen cyanide in 2-cyclohexen-1-one is added dropwise

to the reaction mixture at an elevated temperature.

Reaction Monitoring and Workup: The reaction is stirred until completion, which can be

monitored by techniques like GC or TLC. The reaction is then quenched, and the product is

isolated and purified, typically by distillation under reduced pressure.
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For a detailed, step-by-step synthesis protocol, refer to relevant patents and publications.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 3-
Oxocyclohexanecarbonitrile in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the proton NMR spectrum using a high-field NMR spectrometer

(e.g., 400 MHz or higher). Typical parameters include a 30-45° pulse angle, a relaxation

delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the

lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans

(e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Proton decoupling (e.g., broadband decoupling) is used to simplify the spectrum to single

lines for each unique carbon.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in

the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat

liquid sample of 3-Oxocyclohexanecarbonitrile directly onto the ATR crystal (e.g., diamond

or germanium).

Sample Preparation (Liquid Film): Alternatively, place a drop of the liquid between two salt

plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition: Place the ATR accessory or the salt plates in the sample compartment of

an FTIR spectrometer. Acquire a background spectrum of the empty instrument. Then,

acquire the sample spectrum. The instrument software will automatically ratio the sample
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spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 3-Oxocyclohexanecarbonitrile in a

volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common

introduction methods include direct infusion via a syringe pump or injection into a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

Ionization: For a volatile compound like this, Electron Ionization (EI) is a common technique,

typically performed at 70 eV. For LC-MS, Electrospray Ionization (ESI) or Atmospheric

Pressure Chemical Ionization (APCI) would be used.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Acquisition and Analysis Workflow
The following diagram illustrates a typical workflow for the acquisition and analysis of spectral

data for a chemical compound like 3-Oxocyclohexanecarbonitrile.
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Caption: Workflow for the spectral characterization of 3-Oxocyclohexanecarbonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Data Analysis of 3-
Oxocyclohexanecarbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b186147#3-oxocyclohexanecarbonitrile-
spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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